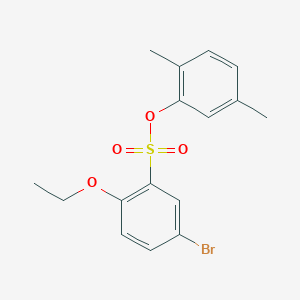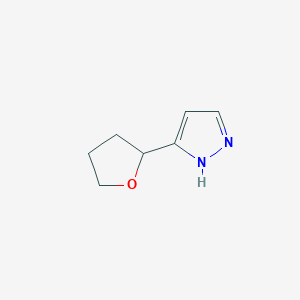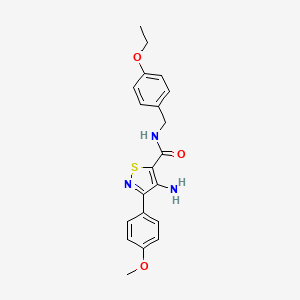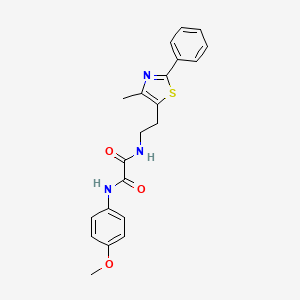
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Highly Stable Anodic Electrochromic Aromatic Polyamides : A study developed novel polyamides with inherent viscosities and good solubility in organic solvents, demonstrating their utility in creating tough, flexible polymer films with high thermal stability. These materials are essential for developing advanced electrochromic devices due to their excellent solubility and thermal properties (Liou & Chang, 2008).
Antioxidant Studies
Synthesis and Antioxidant Studies of Novel N-Substituted Compounds : Research has synthesized new series of N-substituted benzyl/phenyl compounds, demonstrating moderate to significant radical scavenging activity. These findings indicate the potential for these compounds to serve as templates for designing more potent biologically active compounds, highlighting their relevance in developing new antioxidant therapies (Ahmad et al., 2012).
Anticancer and Antimicrobial Activity
Synthesis, Cytotoxic and Antioxidant Evaluation : Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their cytotoxic and antioxidant activities. This research demonstrates the potential therapeutic applications of these compounds in cancer treatment, with certain derivatives showing significant inhibitory activity against cancer cell lines (Hussain, 2016).
HIV Integrase Inhibitors
Solid-state Tautomeric Structure and Invariom Refinement : A novel and potent HIV integrase inhibitor was studied for its conformation and tautomeric structure. This research contributes to our understanding of HIV integrase inhibitors' molecular structures, offering insights into developing new antiviral drugs (Bacsa et al., 2013).
Antimicrobial Analogs
Microwave Induced Synthesis of Fluorobenzamides : This study synthesized new fluorobenzamide derivatives containing thiazole and thiazolidine, showing promising antimicrobial activity. The presence of a fluorine atom significantly enhanced the antimicrobial efficacy of these compounds, indicating their potential as novel antimicrobial agents (Desai et al., 2013).
Reactivity Studies
Reactivity of Oximes with Ethyl Glyoxylate : Research explored the reactivity of α-hydroxyamino oximes, leading to the synthesis of compounds with potential applications in organic synthesis and medicinal chemistry. This study enhances our understanding of the reactivity patterns of these oximes, contributing to the development of novel synthetic methodologies (Nikolaenkova et al., 2019).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-20(26)18-6-7-19(25)24(23-18)12-13-4-3-5-14(21)8-13/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYUSOQIIIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

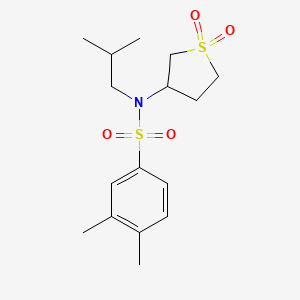
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

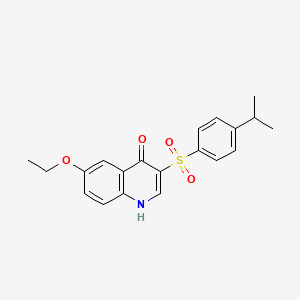
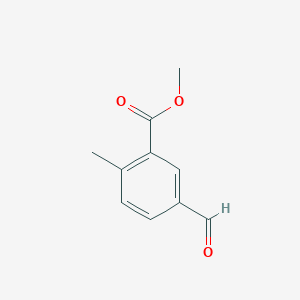
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
